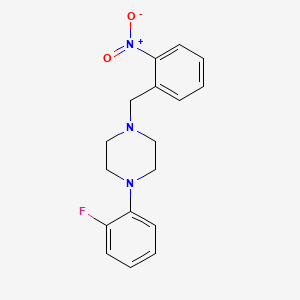

1-(2-氟苯基)-4-(2-硝基苄基)哌嗪

描述

Synthesis Analysis

The synthesis of derivatives related to 1-(2-fluorophenyl)-4-(2-nitrobenzyl)piperazine involves multiple steps, including alkylation, nitration, and substitution reactions. The synthesis process is carefully designed to ensure the correct attachment of the fluoro- and nitro- substituents to the piperazine core. One method involves the stepwise introduction of the 2-fluorophenyl and 2-nitrobenzyl groups onto the piperazine nucleus, ensuring the formation of the desired compound with high purity and yield (Ohtaka et al., 1989).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods such as FTIR, NMR (both 1H and 13C), and sometimes single-crystal XRD are employed to elucidate the molecular structure of 1-(2-fluorophenyl)-4-(2-nitrobenzyl)piperazine derivatives. These techniques provide detailed information about the spatial arrangement of atoms, molecular conformation, and the presence of specific functional groups. The crystal structure often reveals interesting features such as hydrogen bonding, π-π stacking, and other intermolecular interactions that contribute to the stability and properties of the crystalline material (Awasthi et al., 2014).

Chemical Reactions and Properties

Piperazine derivatives, including 1-(2-fluorophenyl)-4-(2-nitrobenzyl)piperazine, can undergo various chemical reactions, reflecting their versatile chemical nature. These reactions may include nucleophilic substitutions, reductions, and further functionalizations that allow the derivation of numerous compounds with potential biological activities or material properties. The presence of fluorine and nitro groups can significantly influence the reactivity and electronic properties of the molecule, making it a valuable scaffold for further chemical modifications.

Physical Properties Analysis

The physical properties of 1-(2-fluorophenyl)-4-(2-nitrobenzyl)piperazine derivatives are influenced by their molecular structure. These properties include melting points, boiling points, solubility in different solvents, and crystal lattice parameters. The thermal stability of these compounds can be assessed using techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), providing insights into their behavior under various temperature conditions.

Chemical Properties Analysis

The chemical properties of 1-(2-fluorophenyl)-4-(2-nitrobenzyl)piperazine are characterized by the presence of electron-withdrawing groups such as the fluorine and nitro groups. These groups affect the electron density distribution within the molecule, influencing its acidity, basicity, and reactivity towards different reagents. The piperazine core itself is known for its basicity, which can be modified by the attached substituents, leading to variations in its reactivity and interaction with acids, bases, and other chemical entities.

- (Awasthi et al., 2014) for crystallographic studies.

- (Ohtaka et al., 1989) for synthesis and metabolite analysis.

科学研究应用

化学结构分析

- 1-(2-氟苯基)-4-(2-硝基苄基)哌嗪及其衍生物的化学结构已经过研究,包括哌嗪环的构象以及分子中不同平面之间的角度 (张,翟,万,巩,& 姜,2011).

合成催化

- 该化合物参与了与催化相关的研究,例如 Fe 催化的氟苯那嗪合成,展示了其在促进化学反应中的潜在用途 (Shakhmaev,Sunagatullina,& Zorin,2016).

分子对接和抑制研究

- 哌嗪衍生物,包括与 1-(2-氟苯基)-4-(2-硝基苄基)哌嗪相似的衍生物,已用于分子对接研究,以了解它们与生物靶标的相互作用。这包括对单胺氧化酶抑制的研究 (Çavuşoğlu,Sağlık,Özkay,Inci,& Kaplancıklı,2018).

药物合成

- 已经对使用相关化合物合成氟哌利多和戊氟利多等抗精神病药物进行了研究,突出了其在药物制造中的作用 (博特吉,马切蒂,帕加内利,& 佩西-保利,2001).

代谢物分析

- 相关哌嗪化合物的代谢物已在不同的生物系统(如大鼠)中进行了研究,提供了对它们的生物转化和潜在药代动力学性质的见解 (川岛,里美,& Awata,1991).

晶体学研究

- 已经分析了相关化合物的晶体结构,提供了有关分子中原子空间排列及其潜在相互作用的有价值的信息 (丹尼斯 & 伊比斯,2009).

抗菌和驱虫活性

- 已经合成并测试了哌嗪衍生物的抗菌和驱虫活性,表明在对抗感染和寄生虫方面具有潜在应用 (齐,2014).

生物正交标记

- 研究包括合成用于生物正交标记的新型哌嗪衍生物,突出了它们在生物和化学研究中的潜在用途 (马马特,普雷策,戈特,& 科克林,2016).

属性

IUPAC Name |

1-(2-fluorophenyl)-4-[(2-nitrophenyl)methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O2/c18-15-6-2-4-8-17(15)20-11-9-19(10-12-20)13-14-5-1-3-7-16(14)21(22)23/h1-8H,9-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNMYQLPANCWAKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluorophenyl)-4-(2-nitrobenzyl)piperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4959823.png)

![5-({[3-(diethylamino)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4959833.png)

![methyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B4959843.png)

![8-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B4959845.png)

![ethyl {5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4959857.png)

![7-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4959859.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-[(diethylamino)sulfonyl]benzamide](/img/structure/B4959862.png)

![1-ethyl-7,8-dimethoxy-5-(3-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4959872.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-(4-pyridinyl)propanamide](/img/structure/B4959877.png)

![methyl 4-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4959886.png)

![3-bromo-N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B4959905.png)